2-Hydrazino-1-isopentyl-1H-benzimidazole
Overview
Description
2-Hydrazino-1-isopentyl-1H-benzimidazole is an organic compound with the molecular formula C12H18N4. It belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a hydrazino group (-NH-NH2) attached to the benzimidazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can target various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
A study revealed that a lead compound similar to this was able to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Biochemical Pathways
It’s known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
The molecular weight of the compound is 2183 g/mol, which could potentially influence its bioavailability.
Result of Action
A study revealed that a lead compound similar to this was able to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells .
Action Environment
It’s known that the compound is a white to light-yellow powder or crystals and is stored at freezer temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1-isopentyl-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Hydrazination: The final step involves the introduction of the hydrazino group. This can be achieved by treating the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-1-isopentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted benzimidazoles.
Scientific Research Applications
2-Hydrazino-1-isopentyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-1-isobutyl-1H-benzimidazole
- 2-Hydrazino-1-isopropyl-1H-benzimidazole
Comparison
Compared to its analogs, 2-Hydrazino-1-isopentyl-1H-benzimidazole exhibits unique properties due to the presence of the isopentyl group. This group can influence the compound’s lipophilicity, solubility, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCAATRKSZKRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359419 | |
Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615281-73-7 | |
Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615281-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-1-(3-methylbutyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.